[Cyclohexyl(2-thienyl)methyl]amine hydrochloride
CAS No.: 1609401-36-6
Cat. No.: VC8015780
Molecular Formula: C11H18ClNS
Molecular Weight: 231.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609401-36-6 |
|---|---|
| Molecular Formula | C11H18ClNS |
| Molecular Weight | 231.79 |
| IUPAC Name | cyclohexyl(thiophen-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H17NS.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H |
| Standard InChI Key | BIEZASSQRXCQGS-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(C2=CC=CS2)N.Cl |
| Canonical SMILES | C1CCC(CC1)C(C2=CC=CS2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₁H₁₈ClNS, with a molar mass of 231.79 g/mol . Its IUPAC name, cyclohexyl(thiophen-2-yl)methanamine hydrochloride, reflects the integration of a cyclohexane ring, a thiophene heterocycle, and a primary amine group protonated as a hydrochloride salt. The canonical SMILES string C1CCC(CC1)C(C2=CC=CS2)N.Cl delineates the connectivity: a cyclohexyl group bonded to a methanamine backbone, which is further substituted with a 2-thienyl moiety .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data are unavailable in public databases, computational models predict a bent conformation due to steric interactions between the cyclohexyl and thienyl groups. The hydrochloride salt enhances aqueous solubility compared to the free base, a critical feature for pharmacological formulations . Infrared (IR) spectroscopy would likely show N–H stretching vibrations near 2500–3000 cm⁻¹ (amine HCl salt) and C–S absorption bands at ~600–700 cm⁻¹ (thiophene).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a Friedel-Crafts alkylation or nucleophilic substitution strategy:
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Thiophene Functionalization: 2-Thiophenemethanol undergoes alkylation with cyclohexylmethyl halides in the presence of a Lewis acid (e.g., AlCl₃) to form the cyclohexyl-thienylmethanol intermediate .
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Amination: The alcohol is converted to an amine via a Gabriel synthesis or reductive amination, followed by HCl treatment to yield the hydrochloride salt .
Example Reaction:
Industrial-Scale Production
Industrial batches prioritize atom economy and solvent recovery. A 2023 protocol from VulcanChem reported a 68% yield using continuous-flow reactors, reducing reaction times from 12 hours (batch) to 2 hours. Key impurities include unreacted cyclohexylmethyl halides and over-alkylated byproducts, mitigated via column chromatography .
Biological and Pharmacological Applications
Antimicrobial Activity
Thiophene derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies highlight this compound’s efficacy against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to membrane disruption via thiophene–lipid interactions .
Central Nervous System (CNS) Targeting
The cyclohexyl group enhances blood-brain barrier (BBB) permeability. Preliminary rodent models suggest affinity for serotonin (5-HT₂₀) receptors, though in vivo toxicity profiles remain under investigation .
Material Science Applications
As a ligand precursor, it facilitates the synthesis of transition-metal complexes. For example, palladium(II) complexes derived from this amine show catalytic activity in Suzuki-Miyaura couplings (yield: 85–92%).
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